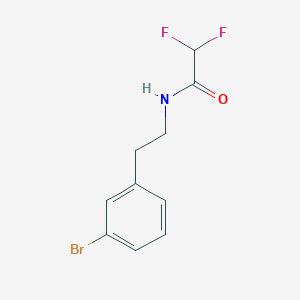

![molecular formula C16H17N3O2 B2888143 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-phenylbutane-1,4-dione CAS No. 2034236-75-2](/img/structure/B2888143.png)

1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-phenylbutane-1,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-phenylbutane-1,4-dione” is a derivative of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one . These derivatives are known as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2) .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution, yielding methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates . These are then transformed into the corresponding carboxylic acids by alkaline hydrolysis .Applications De Recherche Scientifique

Synthesis and Antitumor Activity

The compound has been a key intermediate in synthesizing new thiophene and pyrazole derivatives, showing significant in vitro and in vivo cytotoxicity against Ehrlich ascites carcinoma cells. Some derivatives exhibited noteworthy antitumor activity, underscoring the potential of this compound in cancer research and therapy (Fadda et al., 2012).

Green Chemistry Synthesis

The compound has facilitated the development of green chemistry approaches by enabling solventless syntheses of pyrazole derivatives. This strategy highlights the compound's role in promoting environmentally friendly chemical processes (Wang & Qin, 2004).

Structural Characterization

It has been crucial in the synthesis of pyrazolo[1,5-a]pyrimidines, with structures characterized by multinuclear NMR spectroscopy. This application demonstrates its utility in the detailed structural elucidation of complex heterocyclic compounds (Aggarwal et al., 2009).

Conformational Studies

The compound is involved in the study of conformational behaviors and NBO analysis of pyrazole derivatives, aiding in understanding the electronic and spatial configurations critical for designing drugs with desired biological activities (Channar et al., 2019).

Antimicrobial Activity

Its derivatives have shown promising antimicrobial properties, indicating the compound's relevance in developing new antibacterial and antifungal agents. This potential is particularly critical in addressing the growing problem of antibiotic resistance (Amir et al., 2012).

Mécanisme D'action

Target of Action

The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions .

Mode of Action

This compound acts as a negative allosteric modulator (NAM) of mGluR2 . Allosteric modulators bind to a site different from the active site of the receptor, influencing receptor activity indirectly. As a NAM, this compound decreases the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain .

Biochemical Pathways

The mGluR2 receptors are involved in the modulation of synaptic transmission and neuronal excitability in the CNS by binding to glutamate . This binding activates the receptor to engage intracellular signaling partners, leading to various cellular events .

Pharmacokinetics

Similar compounds have shown improved plasma exposure when converted to cyclic forms . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The inhibition of mGluR2 by this compound could potentially be useful in the treatment of various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies . This is based on findings with group-II receptor antagonists and negative allosteric modulators tested in laboratory animals .

Analyse Biochimique

Biochemical Properties

The compound 1-phenyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butane-1,4-dione plays a significant role in biochemical reactions, particularly as a NAM of mGluR2 . The mGluR2 is a part of the glutamatergic system in the central nervous system (CNS), which is crucial for several brain functions . The compound’s interaction with mGluR2 can modulate synaptic transmission and neuronal excitability in the CNS .

Cellular Effects

The effects of 1-phenyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butane-1,4-dione on cells are primarily mediated through its interaction with mGluR2 . By acting as a NAM of mGluR2, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-phenyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butane-1,4-dione involves its binding to mGluR2, leading to the modulation of the receptor’s activity . This can result in changes in gene expression and enzyme activity, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

It is known that the compound has a significant impact on mGluR2 activity, which can influence cellular function over time .

Metabolic Pathways

Given its role as a NAM of mGluR2, it is likely to interact with enzymes and cofactors associated with this receptor .

Propriétés

IUPAC Name |

1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-4-phenylbutane-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-15(13-4-2-1-3-5-13)6-7-16(21)18-10-11-19-14(12-18)8-9-17-19/h1-5,8-9H,6-7,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQQAIBCUQWLLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CN1C(=O)CCC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

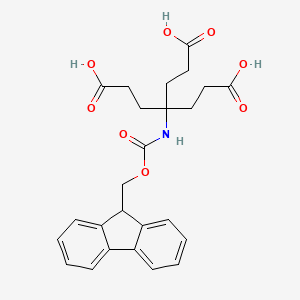

![ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2888061.png)

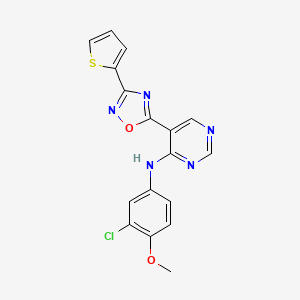

![2-(benzylsulfanyl)-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}acetamide](/img/structure/B2888062.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2888064.png)

![2-{2-[2-chloro-6-(propan-2-yl)quinolin-3-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2888066.png)

![2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-5-[(4-methoxyphenyl)sulfonyl]pyrimidin-4(3H)-one](/img/no-structure.png)

![1-[(4-methoxyphenyl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea](/img/structure/B2888069.png)

![methyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate](/img/structure/B2888070.png)

![4-fluoro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2888071.png)

![6-Fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2888074.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide](/img/structure/B2888076.png)

![3-[2-(4-fluorophenyl)-2-oxoethyl]-8-[(furan-2-yl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2888082.png)